2,3-Dichlorodiphenyl ether molecular structure and weight
2,3-Dichlorodiphenyl ether molecular structure and weight
The following technical guide details the structural, physicochemical, and synthetic profile of 2,3-Dichlorodiphenyl ether (PCDE-5).
Structural Analysis, Synthetic Methodologies, and Physicochemical Characterization
Executive Summary
2,3-Dichlorodiphenyl ether (2,3-DPE) is a halogenated diaryl ether belonging to the polychlorinated diphenyl ether (PCDE) class.[1][2] While often analyzed as an environmental congener (PCDE-5), its structural motif—characterized by vicinal dichloro-substitution at the ortho and meta positions relative to the ether linkage—serves as a critical scaffold in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and antimicrobial pharmacophores.[2] This guide provides a rigorous analysis of its molecular architecture, a modernized Ullmann coupling protocol for its synthesis, and its spectroscopic signature.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Specifications
The molecule consists of two phenyl rings linked by an ether oxygen.[2] Ring A is unsubstituted, while Ring B bears chlorine atoms at the 2- and 3-positions.[2] This specific substitution pattern induces significant steric strain, forcing the phenyl rings into a non-planar, twisted conformation (skew conformation) to minimize repulsion between the ortho-chlorine and the lone pairs of the ether oxygen.[2]
| Property | Value | Notes |
| IUPAC Name | 1,2-dichloro-3-phenoxybenzene | Alternate: 2,3-dichloro-1-phenoxybenzene |
| Molecular Weight | 239.10 g/mol | Calculated using IUPAC atomic weights (Cl ≈ 35.[2][3]45) |
| Exact Mass | 237.9952 | Monoisotopic mass (³⁵Cl₂) |
| Heavy Atom Count | 15 | 12 Carbon, 2 Chlorine, 1 Oxygen |
| Rotatable Bonds | 2 | Ether linkage allows aryl rotation |
| CLogP | ~4.8 - 5.1 | Highly lipophilic; low aqueous solubility |
| Physical State | Liquid (at STP) | Ortho-substitution disrupts crystal packing relative to DPE |
Isotopic Distribution (Mass Spectrometry Signature)
For researchers utilizing GC-MS for detection, the presence of two chlorine atoms creates a distinct isotopic envelope.[2]
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M+ (m/z 238): ~100% relative abundance (³⁵Cl-³⁵Cl)[2]
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M+2 (m/z 240): ~64% relative abundance (³⁵Cl-³⁷Cl)[2]
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M+4 (m/z 242): ~10% relative abundance (³⁷Cl-³⁷Cl)[2]
Part 2: Synthetic Pathways & Optimization
Retrosynthetic Logic
The most robust route to 2,3-DPE avoids the direct chlorination of diphenyl ether, which yields mixtures of isomers (predominantly para).[2] Instead, a directed cross-coupling approach is required.[2]
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Strategy: Copper-Catalyzed Ullmann Ether Synthesis.[2]
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Coupling Partners: 2,3-Dichlorophenol (Nucleophile) + Iodobenzene (Electrophile).[2]
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Rationale: Using the phenol bearing the chlorines prevents potential scrambling or dehalogenation that might occur if a di-haloarene were used as the electrophile.[2]
Optimized Experimental Protocol
Note: This protocol utilizes a ligand-accelerated Ullmann-type coupling to lower reaction temperatures and improve yields.
Reagents:
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2,3-Dichlorophenol (1.0 equiv)[2]
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Iodobenzene (1.2 equiv)[2]
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Copper(I) Iodide (CuI) (10 mol%)[2]
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Ligand: Picolinic acid or 1,10-Phenanthroline (20 mol%)[2]
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Base: Potassium Phosphate (K₃PO₄) (2.0 equiv)[2]
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Solvent: DMSO or DMF (Anhydrous)[2]
Step-by-Step Workflow:
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Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (3 cycles).
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Reagent Loading: Add CuI (catalyst), Ligand, and K₃PO₄ (base) to the flask.
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Substrate Addition: Add 2,3-Dichlorophenol and Iodobenzene via syringe. Add anhydrous DMSO (0.5 M concentration relative to phenol).[2]
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Reaction: Heat the mixture to 90–110°C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[2]
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Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMSO and inorganic salts.[2] Wash organic layer with 1M NaOH to remove unreacted phenol.[2]
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Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the catalytic cycle, highlighting the oxidative addition and reductive elimination steps critical for C-O bond formation.
Figure 1: Catalytic cycle for the Cu(I)-mediated synthesis of 2,3-Dichlorodiphenyl ether.
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic data is expected.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz The spectrum will display two distinct aromatic regions:
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Ring A (Phenoxy): A multiplet integrating to 5 protons at δ 7.10 – 7.40 ppm .[2]
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Ring B (2,3-Dichloro):
Infrared Spectroscopy (FT-IR)
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C-O-C Stretch: Strong bands at 1240 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
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C-Cl Stretch: Characteristic bands in the fingerprint region at 700–800 cm⁻¹ .[2]
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Aromatic C=C: 1580, 1480 cm⁻¹.[2]
Part 4: Applications in Drug Development
Bioisosterism and Scaffold Utility
The 2,3-dichlorodiphenyl ether motif is a pharmacophore often explored in:
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Antimicrobials: As a lipophilic scaffold mimicking Triclosan, targeting the FabI enoyl-ACP reductase in bacteria.[2]
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Herbicides: Analogous to Aclonifen and Oxyfluorfen, acting as inhibitors of Protoporphyrinogen Oxidase (PPO).[2] The 2,3-dichloro substitution provides metabolic stability against ring hydroxylation.[2]
Biological Pathway Interaction
The diagram below hypothesizes the interaction of the diphenyl ether scaffold within a hydrophobic enzyme pocket (e.g., PPO), where the chlorine atoms fill specific hydrophobic sub-pockets.[2]
Figure 2: Pharmacophoric interactions of the halogenated diphenyl ether scaffold within a target binding site.[2]
Part 5: Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Aquatic Toxicity (Chronic).[2]
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Handling: Use standard PPE (gloves, goggles).[2] All synthetic steps involving aryl halides and copper catalysts should be performed in a fume hood.[2]
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Disposal: Halogenated organic waste.[2] Do not dispose of down the drain.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3036, DDT (Related Structure/Congener Data).[2] Retrieved from [Link](Note: Used for comparative physicochemical properties of chlorinated aromatics).[2]
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Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters.[2] (Methodology basis for Section 2.2).
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U.S. EPA. Polychlorinated Diphenyl Ethers (PCDEs) - Congener List.[2] (Verification of PCDE-5 designation).
